Ova peptide (257-264)

説明

OVA 257-264 is a class I (Kb)-restricted peptide epitope of ovalbumin (OVA), presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It has been demonstrated that OVA 257-264 peptides can be used to detect a strong CD8+ cytolytic T cell response .

Synthesis Analysis

The preparation of the stock solution involves adding 1 ml of water to 1 mg of OVA 257-264 and mixing the solution by pipetting up and down .

Molecular Structure Analysis

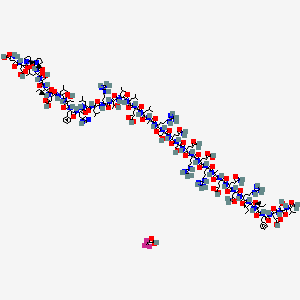

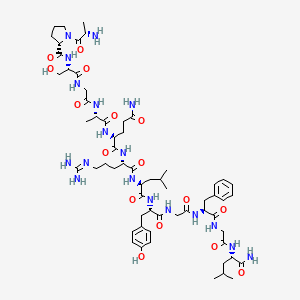

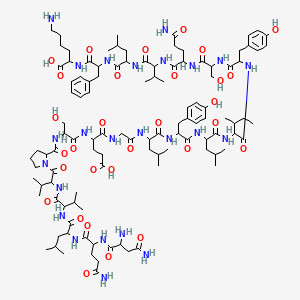

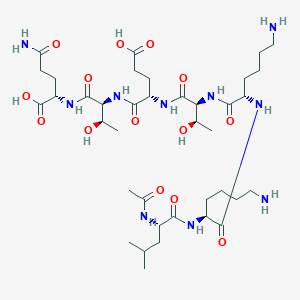

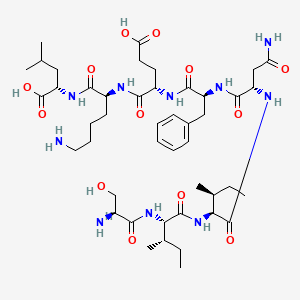

The chemical formula of OVA 257-264 is C45H74N10O13 . The molecular weight is 963.2 g/mol . The sequence of the peptide is SIINFEKL .

Physical And Chemical Properties Analysis

OVA 257-264 has a solubility of 1 mg/ml in water . It is hygroscopic and light-sensitive . Upon resuspension, aliquots of OVA 257-264 should be prepared and stored at -20°C . The resuspended product is stable for 6 months when properly stored .

科学的研究の応用

T Cell Stimulation

Ova peptide (257-264) is used to stimulate T cells in peripheral blood mononuclear cells (PBMCs) . This allows researchers to study T cell responses and their role in various diseases.

Peptide Epitope Specificity Quantification

This peptide is used to quantify peptide epitope specificity . By using this peptide, researchers can measure the immune system’s response to specific antigens, which is crucial in the development of vaccines and immunotherapies.

IFN-γ Releasing Effector Cells by ELISPOT Assay

Ova peptide (257-264) is used in Enzyme-Linked ImmunoSpot (ELISPOT) assays to measure the number of IFN-γ releasing effector cells . This is important in understanding the immune response in various diseases.

Immunotherapeutic Vaccine Development

Ova peptide (257-264) is also used to test new adjuvants in immunotherapeutic vaccine development . Adjuvants are substances that enhance the body’s immune response to an antigen, making this peptide valuable in the development of more effective vaccines.

CD8+ Cytolytic T Cell Response Detection

It has been demonstrated that OVA 257-264 peptides can be used to detect a strong CD8+ cytolytic T cell response . This is crucial in studying the immune system’s ability to destroy infected or cancerous cells.

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJGCCBAOOWGEO-RUTPOYCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siinfekl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ova peptide (257-264) interact with its target and what are the downstream effects?

A1: Ova peptide (257-264) binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. [, , , , ] This complex is then presented on the surface of antigen-presenting cells (APCs), where it is recognized by T cells expressing a specific T cell receptor (TCR) that recognizes the Ova peptide (257-264)/H-2Kb complex. [, ] This interaction triggers T cell activation, leading to downstream effects such as proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and cytokine production. [, ]

Q2: Can you elaborate on the role of Ova peptide (257-264) in studying antigen presentation pathways?

A2: Ova peptide (257-264) has been instrumental in elucidating different antigen presentation pathways. Studies have shown that denatured ovalbumin, containing the peptide sequence, can be presented via MHC class I molecules, challenging the conventional understanding that only endogenous antigens are presented this way. [] Research suggests an alternative pathway involving endosomal compartments and fluid-phase endocytosis for this cross-presentation. [] This has significant implications for vaccine development, particularly for CD8+ T cell responses. []

Q3: How does aging affect the immune response to Ova peptide (257-264)?

A3: Studies utilizing Ova peptide (257-264) have shown that aging negatively impacts the immune response to this antigen. [, ] Specifically, dendritic cells (DCs) from aged mice are less efficient in stimulating Ova-specific T cells, even though their ability to present the peptide itself remains unaffected. [, ] This impaired T cell stimulation is linked to decreased expression of DC-SIGN and CCR7 on aged DCs, leading to defective migration and reduced T cell activation within tumors. [, ]

Q4: What are the implications of using Ova peptide (257-264) in transfusion research?

A4: Ova peptide (257-264) has been used as a model antigen to study immune responses to transfused red blood cells (RBCs). [] By conjugating Ova to RBCs, researchers demonstrated that even leukoreduced RBCs could trigger an immune response. [] This is significant because it highlights the potential for immunization against minor histocompatibility antigens (mHAs) present on donor RBCs, potentially leading to graft rejection after bone marrow transplantation in chronically transfused patients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。